molecular formula C10H6BrNO3 B1272146 5-(4-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 33282-23-4

5-(4-Bromophenyl)isoxazole-3-carboxylic acid

Cat. No. B1272146
CAS RN: 33282-23-4
M. Wt: 268.06 g/mol
InChI Key: MLMNGXLPBJRYFI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazole-3-carboxylic acid is a synthetic compound that is commonly used in scientific research. It is a multi-functional compound with a range of applications in the laboratory.

Scientific Research Applications

Tautomerism and Basicity

5-Hydroxyisoxazoles, including derivatives like 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, exhibit interesting tautomerism. Studies show that these compounds can exist in different forms depending on the solvent's polarity. Additionally, the basicities of isoxazole and its derivatives, including isoxazole-5-ones, are significant, as they are comparable to carboxylic acids (Boulton & Katritzky, 1961).

Synthesis and Biomedical Applications

Research has investigated the electrochemically induced transformation of compounds, including 3-(4-bromophenyl)isoxazol-5(4H)-one, which is closely related to this compound. The synthesized compounds show potential for various biomedical applications, particularly in regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov & Elinson, 2020).

Bromination and Synthesis of Heterocycles

Studies on the bromination of the methyl group in compounds similar to this compound have led to the synthesis of isoxazole-fused heterocycles. These findings are crucial for developing novel compounds with potential applications in various fields (Roy, Rajaraman & Batra, 2004).

Synthesis of Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids

The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, starting from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, showcases the versatility of isoxazole derivatives. Such chemistry aids in generating a library of druglike isoxazoles, highlighting their importance in pharmaceutical research (Robins, Fettinger, Tinti & Kurth, 2007).

Herbicidal Activity

Isoxazole derivatives, including those structurally related to this compound, have been found to have significant herbicidal activity. These compounds exhibit both preemergent and postemergent effects against a range of weeds, indicating their potential in agricultural applications (Hamper, Leschinsky, Massey, Bell, Brannigan & Prosch, 1995).

Synthesis of Arylisoxazoles for Biopharmacological Applications

The development of synthetic strategies for isoxazoles, including arylisoxazoles, has been a focus in preparative chemistry. Such compounds, easily formed via reactions involving aryl nitrile oxides and enolates, have significant implications in the synthesis of natural products, drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).

Safety and Hazards

When handling 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)isoxazole-3-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein tyrosine phosphatase non-receptor type 1 (PTPN1), which is involved in regulating various cellular processes . The interaction between this compound and PTPN1 can influence the enzyme’s activity, potentially leading to changes in cellular signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and contributing to its overall biochemical properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PTPN1 can alter signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by influencing transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential in studying and manipulating cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, such as PTPN1, and modulate their activity. This binding interaction can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, including its impact on cellular function and potential therapeutic uses.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular processes . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These dosage effects are crucial for understanding the compound’s potential in animal models and its translation to clinical settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may be metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound may accumulate in certain tissues, influencing its localization and overall effects. These transport and distribution mechanisms are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its molecular mechanisms and potential therapeutic uses.

properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMNGXLPBJRYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377929
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33282-23-4
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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